molecular formula C20H15Cl2NO4S B301191 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301191
M. Wt: 436.3 g/mol
InChI Key: XFGBGNKWVWVKLQ-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. In cancer cells, the compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In diabetic animal models, the compound has been shown to improve insulin sensitivity and glucose uptake by activating the AMPK pathway and inhibiting the NF-κB pathway. In inflammation models, the compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione are diverse and depend on the specific disease model and experimental conditions. In cancer cells, the compound has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis. In diabetic animal models, the compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In inflammation models, the compound has been shown to reduce inflammation, oxidative stress, and tissue damage.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potent and diverse therapeutic potential, its well-established synthesis method, and its relatively low toxicity and side effects. The limitations of using the compound in lab experiments include its complex mechanism of action, its potential interactions with other drugs or compounds, and its limited bioavailability and pharmacokinetic properties.

Future Directions

The future directions of research on 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione are diverse and promising. Some of the future directions include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetic properties and bioavailability of the compound in animal models and human subjects.
3. Evaluation of the potential interactions of the compound with other drugs or compounds.
4. Investigation of the potential therapeutic applications of the compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
5. Development of novel formulations and delivery methods to improve the efficacy and safety of the compound.
In conclusion, 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a promising synthetic compound with diverse and potent therapeutic potential in various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in clinical settings.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione with 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

The scientific research application of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is diverse and promising. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, the compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. In inflammation research, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H15Cl2NO4S

Molecular Weight

436.3 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H15Cl2NO4S/c1-3-7-27-18-15(22)8-12(9-16(18)26-2)10-17-19(24)23(20(25)28-17)14-6-4-5-13(21)11-14/h3-6,8-11H,1,7H2,2H3/b17-10-

InChI Key

XFGBGNKWVWVKLQ-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl)OCC=C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Cl)OCC=C

Origin of Product

United States

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